3-(1H-imidazol-2-il)piridina

Descripción general

Descripción

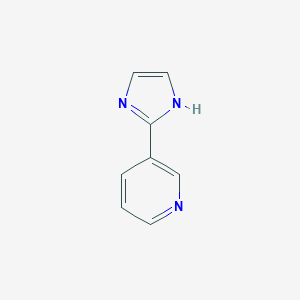

3-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring

Aplicaciones Científicas De Investigación

3-(1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mecanismo De Acción

Target of Action

Imidazole-containing compounds, which include 3-(1h-imidazol-2-yl)pyridine, are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .

Biochemical Pathways

For example, it is involved in the biosynthesis of histidine and purines .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the chemical properties of imidazole, such as its amphoteric nature and the presence of a positive charge on either of two nitrogen atoms, can influence its interaction with its environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of 3-(1H-imidazol-2-yl)pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.

Análisis De Reacciones Químicas

Types of Reactions: 3-(1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Comparación Con Compuestos Similares

- 2-(1H-imidazol-2-yl)pyridine

- 2,6-bis(1H-imidazol-2-yl)pyridine

Comparison: 3-(1H-imidazol-2-yl)pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. Compared to 2-(1H-imidazol-2-yl)pyridine, it has different electronic properties and steric effects, making it suitable for distinct applications.

Actividad Biológica

3-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

3-(1H-imidazol-2-yl)pyridine consists of a pyridine ring substituted with an imidazole moiety. This structural configuration contributes to its unique chemical reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 160.18 g/mol.

Biological Activities

The compound exhibits a wide range of biological activities, including but not limited to:

- Antibacterial Activity : Effective against various bacterial strains, showing potential for the development of new antibiotics.

- Antimycobacterial Activity : Demonstrated efficacy against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.

- Antitumor Activity : Inhibits the growth of cancer cell lines, including HeLa and A549, with observed IC50 values indicating significant antiproliferative effects.

- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation, contributing to its potential use in treating inflammatory diseases.

- Antiviral Activity : Shows promise in inhibiting viral replication in certain studies.

The biological activity of 3-(1H-imidazol-2-yl)pyridine is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial and cancer cell survival.

- DNA Interaction : It may interact with DNA or RNA, disrupting replication processes in pathogens and cancer cells.

- Receptor Binding : The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing receptor activity and cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazole or pyridine rings can significantly affect the biological activity of derivatives. For example:

| Modification | Effect on Activity | IC50 Value (µM) |

|---|---|---|

| Hydroxyl group addition | Increases antiproliferative activity | 0.021 (against PC3) |

| Bromine substitution | Enhances antibacterial properties | Not specified |

| Methylation of nitrogen | Reduces enzyme inhibition | Not specified |

Case Studies

-

Antitumor Efficacy :

A study evaluated the antiproliferative effects of 3-(1H-imidazol-2-yl)pyridine derivatives on various cancer cell lines. Results demonstrated significant inhibition of cell growth, particularly in HeLa cells, with an IC50 value as low as 0.021 µM for specific derivatives . -

Antimicrobial Studies :

Research has shown that compounds similar to 3-(1H-imidazol-2-yl)pyridine exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways . -

Inflammation Models :

In vivo studies have indicated that the compound can reduce markers of inflammation in animal models, suggesting its potential utility in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of 3-(1H-imidazol-2-yl)pyridine suggests good solubility in polar solvents, which enhances its bioavailability. Studies indicate that it is rapidly absorbed and metabolized, with a favorable half-life for therapeutic applications.

Propiedades

IUPAC Name |

3-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZJULZPQACTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496206 | |

| Record name | 3-(1H-Imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13570-00-8 | |

| Record name | 3-(1H-Imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(1H-imidazol-2-yl)pyridine (HIPy) interact with copper(I) ions in the studied complex?

A1: In the studied compound, HIPy acts as a bridging ligand, coordinating to two copper(I) ions through its nitrogen atoms. [] Each HIPy molecule utilizes one nitrogen atom from the imidazole ring and another from the pyridine ring to form coordinate bonds with two separate copper(I) centers. This bridging behavior leads to the formation of a dimeric unit within the larger polymeric structure. []

Q2: What role do intermolecular interactions play in the crystal structure of the copper(I)-HIPy complex?

A2: Apart from the coordination bonds, the crystal structure is stabilized by intermolecular interactions. N—H⋯I hydrogen bonds are observed between the NH group of HIPy and iodide ions. [] Additionally, π–π stacking interactions occur between the pyridyl rings of neighboring HIPy ligands, contributing to the overall stability and two-dimensional sheet-like arrangement in the crystal lattice. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.